molecular formula C24H15F3N2O2 B4820186 3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE

3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE

Cat. No.: B4820186
M. Wt: 420.4 g/mol
InChI Key: MBSRTXDTSKVJRI-UHFFFAOYSA-N
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Description

3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthoquinoline family, which is characterized by a fused ring system that includes both naphthalene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline core. Reagents such as naphthalene derivatives and quinoline derivatives are often used.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.

    Anilino Substitution: The anilino group is introduced through nucleophilic substitution reactions, often using aniline derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable catalysts.

Major Products

The major products formed from these reactions include various substituted naphthoquinoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE stands out due to its fused naphthoquinoline core, which imparts unique electronic and steric properties

Properties

IUPAC Name

14-methyl-10-[3-(trifluoromethyl)anilino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N2O2/c1-29-19-10-9-18(28-14-6-4-5-13(11-14)24(25,26)27)22-21(19)17(12-20(29)30)15-7-2-3-8-16(15)23(22)31/h2-12,28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSRTXDTSKVJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE
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3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE
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3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE
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3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE
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3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE
Reactant of Route 6
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3-METHYL-6-[3-(TRIFLUOROMETHYL)ANILINO]-3H-NAPHTHO[1,2,3-DE]QUINOLINE-2,7-DIONE

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